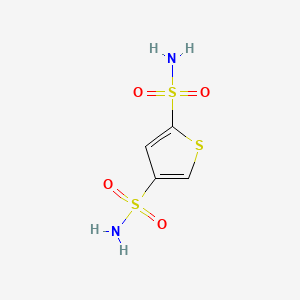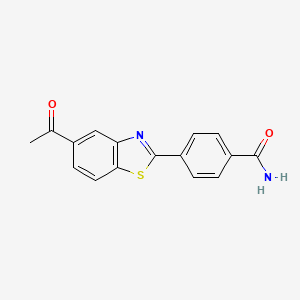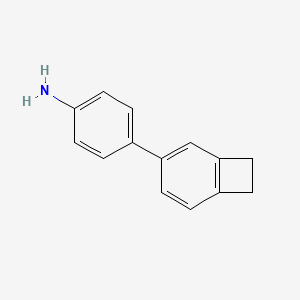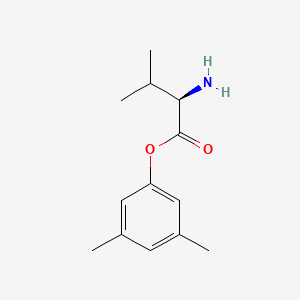
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is a chemical compound with the molecular formula C19H13AsBr2O. It is known for its unique structure, which includes both arsenic and bromine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone typically involves the reaction of 4-bromoaniline with phenylboronic acid in the presence of a palladium catalyst. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, altering the activity of these targets. The pathways involved include signal transduction and metabolic processes, which can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromoarsanylphenyl)-(4-phenylphenyl)methanone
- (4-Chloroarsanylphenyl)-(4-phenylphenyl)methanone
- (4-Iodoarsanylphenyl)-(4-phenylphenyl)methanone
Uniqueness
(4-Dibromoarsanylphenyl)-(4-phenylphenyl)methanone is unique due to the presence of both bromine and arsenic atoms in its structure. This combination imparts distinctive chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
6307-56-8 |
|---|---|
Fórmula molecular |
C19H13AsBr2O |
Peso molecular |
492.0 g/mol |
Nombre IUPAC |
(4-dibromoarsanylphenyl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13AsBr2O/c21-20(22)18-12-10-17(11-13-18)19(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Clave InChI |
KQZDDBZFYMDYBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[As](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)




![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)



![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
